N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
The compound N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide features a pyrido[2,3-d]pyrimidine core fused with a piperidine ring, substituted with a 3-chloro-4-fluorophenyl group and a carboxamide moiety. The pyrido-pyrimidine scaffold is known for its role in kinase inhibition and antimicrobial activity, as seen in analogs like N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide derivatives and pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives .
Properties
Molecular Formula |
C19H23ClFN5O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H23ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11,15-16,19,24H,1-3,6-7,9H2,(H,22,28)(H,23,27)(H,25,29) |
InChI Key |
MHSYPBNBOYZNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be achieved through a series of chemical reactions involving commercially available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with a suitable piperidine derivative under specific conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of oxo groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the oxo groups, using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups like chloro and fluoro enhances its binding affinity to these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Similarities
The pyrido[2,3-d]pyrimidine core is shared with compounds such as 3c (pyrimido[4,5-d]pyrimidinone) and thieno[3,4-c]pyrazol-3-yl derivatives . This bicyclic system is critical for π-π stacking interactions in enzyme binding, as observed in kinase inhibitors .
Table 1: Core Structure Comparison
Substituent Effects
- 3-Chloro-4-fluorophenyl group : This substituent is structurally analogous to the 3,4-difluorophenyl group in A6 and the 4-fluorophenyl group in 13p . Chloro and fluoro substituents enhance lipophilicity and metabolic stability, as demonstrated in herbicidal sulfonamides .
- Piperidine moiety : The piperidin-1-yl group is shared with 13p and A6 , where it improves solubility and target engagement through hydrogen bonding.
Table 2: Substituent-Driven Bioactivity Trends
Limitations and Contradictions
- Lumping Strategy Caveats: highlights that lumping structurally similar compounds assumes comparable properties . However, minor differences (e.g., chloro vs. fluoro substituents) can drastically alter bioactivity, as seen in 13p (fluorobenzoyl) vs. A6 (difluorophenyl) .
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a pyrido[2,3-d]pyrimidine core and a piperidine ring, making it an interesting candidate for biological activity studies.
| Property | Details |
|---|---|
| Molecular Formula | C19H19ClFN5O3 |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | WVRPVPSMJRRKQO-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The following sections outline key findings related to its pharmacological properties.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces cell viability in breast and lung cancer cell lines by inducing apoptosis via the mitochondrial pathway .
- Mechanistic Insights : The compound's interaction with specific molecular targets involved in cancer progression has been elucidated. It appears to modulate pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound exhibits inhibitory activity against certain enzymes that are crucial for tumor growth and metastasis:
- Kinase Inhibition : Studies suggest that it may act as a kinase inhibitor, which could impede signaling pathways essential for cancer cell survival .
- Enzyme Assays : Enzyme assays have confirmed its ability to inhibit specific kinases with IC50 values in the micromolar range .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Breast Cancer Cells : A study reported that treatment with this compound led to a 70% reduction in proliferation of MCF-7 breast cancer cells after 48 hours of exposure .
- Lung Cancer Model : In vivo studies using xenograft models showed significant tumor regression when treated with the compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
